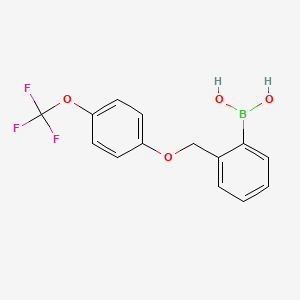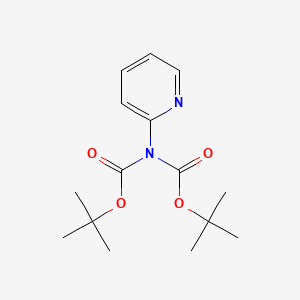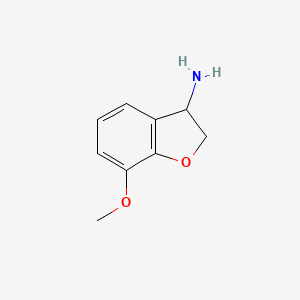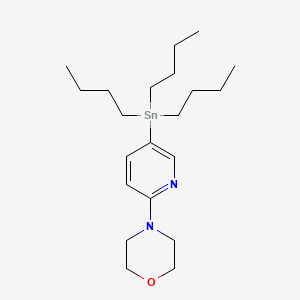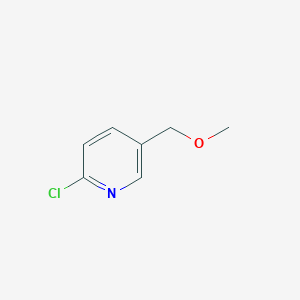
2-Chloro-5-(methoxymethyl)pyridine
Vue d'ensemble
Description
“2-Chloro-5-(methoxymethyl)pyridine” is a chemical compound with the molecular formula C7H8ClNO . It has a molecular weight of 157.6 . It’s used in various applications, including as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of “2-Chloro-5-(methoxymethyl)pyridine” and similar compounds has been reported in several studies . For instance, one study reported a new synthesis method for 2-chloro-5-aminomethylpyridine . Another study reported the preparation of 2-chloro-5-methylpyridine in an airlift loop reactor .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(methoxymethyl)pyridine” is characterized by a pyridine ring substituted with a chlorine atom and a methoxymethyl group . The InChI code for this compound is 1S/C7H8ClNO/c1-10-5-7-3-2-6 (8)4-9-7/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-(methoxymethyl)pyridine” include a boiling point of 181-182 °C, a density of 1.193 g/mL at 25 °C, and a refractive index of n20/D 1.5260 .Applications De Recherche Scientifique
Agrochemical and Pharmaceutical Industries
- Summary of the Application : “2-Chloro-5-(methoxymethyl)pyridine” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it was mentioned that 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Intermediate for Insecticides
- Summary of the Application : “2-Chloro-5-(methoxymethyl)pyridine” can be used as an intermediate in the preparation of insecticides .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it was mentioned that 2-chloro-5-chloromethyl-pyridine can be obtained from 2-alkoxy-5-alkoxymethyl-pyridine derivatives .
- Results or Outcomes : The end product of this process can be used in the preparation of insecticides .
Novel Process for Preparation
- Summary of the Application : A novel process is described for the preparation of 2-chloro-5-chloromethylpyridine, starting from 6-hydroxynicotinic acid .
- Methods of Application : 6-Hydroxynicotinic acid is reacted with an acid chloride to give 6-hydroxynicotinoyl chloride, which is then hydrogenated catalytically with hydrogen to give 6-hydroxynicotinaldehyde. This is then catalytically hydrogenated with hydrogen to give 2-hydroxy-5-hydroxymethylpyridin, which is then chlorinated to give the end product of formula I .
- Results or Outcomes : The end product of this process is 2-chloro-5-chloromethylpyridine .
Intermediate for Insecticides
- Summary of the Application : “2-Chloro-5-(methoxymethyl)pyridine” can be used as an intermediate in the preparation of insecticides .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it was mentioned that 2-chloro-5-chloromethyl-pyridine can be obtained from 2-alkoxy-5-alkoxymethyl-pyridine derivatives .
- Results or Outcomes : The end product of this process can be used in the preparation of insecticides .
Novel Process for Preparation
- Summary of the Application : A novel process is described for the preparation of 2-chloro-5-chloromethylpyridine, starting from 6-hydroxynicotinic acid .
- Methods of Application : 6-Hydroxynicotinic acid is reacted with an acid chloride to give 6-hydroxynicotinoyl chloride, which is then hydrogenated catalytically with hydrogen to give 6-hydroxynicotinaldehyde. This is then catalytically hydrogenated with hydrogen to give 2-hydroxy-5-hydroxymethylpyridin, which is then chlorinated to give the end product of formula I .
- Results or Outcomes : The end product of this process is 2-chloro-5-chloromethylpyridine .
Propriétés
IUPAC Name |
2-chloro-5-(methoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPVKDXGLLBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597368 | |
| Record name | 2-Chloro-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methoxymethyl)pyridine | |
CAS RN |
1016534-59-0 | |
| Record name | 2-Chloro-5-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(methoxymethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

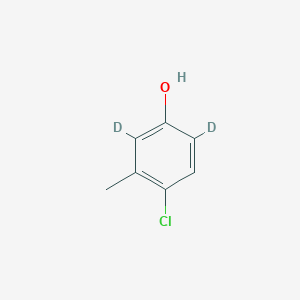

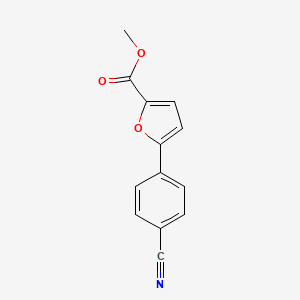
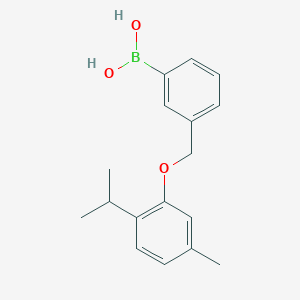
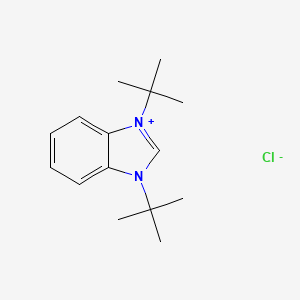
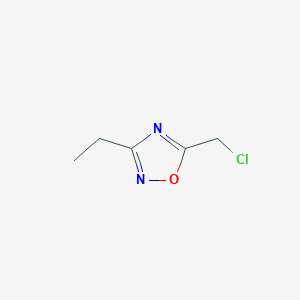
![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1602684.png)

